3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-hydroxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
This compound is a fascinating fusion of heterocyclic rings, combining a pyrido[1,2-a]pyrimidine core with a thiazolidine ring. Its full chemical formula is C₁₆H₁₆N₄O₃S₂ , and it has a molecular weight of 376.459 g/mol . The compound’s structure features a benzyl group, an amino group, and a thiazolidine-2,4-dione moiety.
Preparation Methods
Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common approach includes the condensation of a thiazolidine-2,4-dione derivative with an appropriate aldehyde (such as benzaldehyde) to form the thiazolidine ring. Subsequent reactions introduce the pyrido[1,2-a]pyrimidine moiety and the hydroxyethylamine group .
Industrial Production:: While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound for specific studies.
Chemical Reactions Analysis
Reactivity::
Oxidation: The thiazolidine ring can undergo oxidation reactions.
Reduction: Reduction of the thiazolidine carbonyl group is feasible.
Substitution: The benzyl group may participate in substitution reactions.
Thiazolidine Formation: Aldehydes, thiazolidine-2,4-dione, and acid catalysts.
Pyrido[1,2-a]pyrimidine Synthesis: Amines, aldehydes, and cyclization conditions.
Hydroxyethylamine Introduction: Ethanolamine or related reagents.
Major Products:: The primary product is the titled compound itself, with variations depending on reaction conditions and substituents.
Scientific Research Applications
Chemistry::
Medicinal Chemistry: Researchers explore its potential as a drug scaffold due to its unique structure.
Catalysis: The compound’s functional groups may serve as ligands in catalytic reactions.
Anticancer Properties: Investigations into its effects on cancer cells.
Enzyme Inhibition: Potential inhibition of specific enzymes.
Anti-inflammatory Activity: Studies on its anti-inflammatory effects.
Materials Science: Possible applications in materials synthesis.
Mechanism of Action
The compound’s mechanism of action remains an active area of research. It likely interacts with specific molecular targets, affecting cellular pathways. Further studies are needed to elucidate these mechanisms fully.
Comparison with Similar Compounds
Properties
Molecular Formula |
C21H18N4O3S2 |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
(5Z)-3-benzyl-5-[[2-(2-hydroxyethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H18N4O3S2/c26-11-9-22-18-15(19(27)24-10-5-4-8-17(24)23-18)12-16-20(28)25(21(29)30-16)13-14-6-2-1-3-7-14/h1-8,10,12,22,26H,9,11,13H2/b16-12- |
InChI Key |
OUANPOKPOUGFHW-VBKFSLOCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)NCCO)/SC2=S |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)NCCO)SC2=S |
Origin of Product |
United States |
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